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N,N-dicyclohexyl-2-benzothiazolesulfenamide

Scorch Safety Processing Safety Sulfenamide Accelerators

N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS) for industrial procurement: the premier delayed-action sulfenamide accelerator delivering the longest scorch time and slowest cure rate in its class. Engineered for thick cross-section moldings (engine mounts, shock absorbers, industrial belts) and steel-skim compounds where rubber-to-brass adhesion is critical. Unlike faster alternatives (CBS, TBBS), DCBS prevents premature vulcanization during high-temperature extrusion and calendaring, halting scrap rates and ensuring zero-defect mold filling in complex profiles. Laboratories specify 98% purity (GC) for formulation precision. Secure bulk, drum, or research-quantity supply with full COA/MSDS documentation.

Molecular Formula C19H26N2S2
Molecular Weight 346.6 g/mol
CAS No. 4979-32-2
Cat. No. B1679363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dicyclohexyl-2-benzothiazolesulfenamide
CAS4979-32-2
SynonymsN,N-DCBS compound
N,N-dicyclohexyl-2-benzothiazolesulfenamide
Molecular FormulaC19H26N2S2
Molecular Weight346.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(C2CCCCC2)SC3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H26N2S2/c1-3-9-15(10-4-1)21(16-11-5-2-6-12-16)23-19-20-17-13-7-8-14-18(17)22-19/h7-8,13-16H,1-6,9-12H2
InChIKeyCMAUJSNXENPPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS): A Delayed-Action Sulfenamide Accelerator for Demanding Rubber Vulcanization


N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS, CAS 4979-32-2) is a delayed-action sulfenamide-class vulcanization accelerator . It is characterized by a high molecular weight (346.58 g/mol) and a melting point of 96–100°C, which contributes to its exceptional scorch resistance and processing safety [1]. DCBS is widely used in natural and synthetic rubber compounds, particularly in applications requiring long flow times, high processing temperatures, and resistance to premature vulcanization (scorch) [2].

Why N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) Cannot Be Casually Substituted by Other Sulfenamide Accelerators


Sulfenamide accelerators are not interchangeable commodities; their structural variations dictate critical differences in scorch safety, cure rate, and crosslink density. Substituting DCBS with faster accelerators like CBS or TBBS can drastically reduce scorch time and processing safety, while using structurally different alternatives like TBSI can alter the entire cure profile and physical properties of the vulcanizate [1]. Such substitutions, without precise formulation adjustment, risk compromised product quality, increased scrap rates, and suboptimal dynamic performance in the final rubber article [2].

Quantitative Evidence for N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) Differentiation: A Comparator-Based Guide for Scientific Selection


DCBS Exhibits Superior Scorch Safety Compared to CBS, TBBS, and MBS

DCBS provides the longest scorch time among common sulfenamide accelerators. This is a critical processing parameter. Data from industry sources consistently rank scorch safety as DCBS > MOR > TBBS > CBS [1]. This superior scorch resistance directly translates to enhanced processing safety, especially in high-temperature operations or when using high loadings of reinforcing fillers .

Scorch Safety Processing Safety Sulfenamide Accelerators

DCBS Provides a Significantly Slower Cure Rate Compared to CBS and TBBS

DCBS is characterized by a notably slower cure rate compared to other common sulfenamide accelerators. The cure rate hierarchy is established as: DCBS < MOR < CBS < TBBS [1]. This slower cure allows for extended flow times, enabling complete mold filling and better knitting in complex or thick rubber parts .

Cure Rate Vulcanization Kinetics Sulfenamide Accelerators

DCBS Achieves Lower Crosslink Density Compared to CBS and TBBS at Equal Dosage

At equivalent dosages, DCBS produces a lower crosslink density than faster accelerators like CBS and TBBS. The established ranking is DCBS < MOR < CBS < TBBS [1]. This is corroborated by vendor data indicating that DCBS yields a lower modulus than TBBS and MBS, necessitating higher loading levels to achieve equivalent physical properties in the vulcanizate .

Crosslink Density Modulus Physical Properties Sulfenamide Accelerators

Substituting DCBS with CBS or TBBS Reduces Scorch Time and t90 by Nearly 50% in Tire Compounds

A direct comparative study in all-steel truck tire bead compounds demonstrated the severe impact of substituting DCBS. When DCBS was replaced by CBS or TBBS in equal or reduced amounts, the vulcanization rate increased significantly, with t90 (optimum cure time) shortened by nearly half. Crucially, the scorch time was also markedly reduced, leading to poor processing safety [1].

Scorch Time Cure Time t90 Tire Compounds Processing Safety

DCBS Offers Superior Scorch Resistance to DIBS in Natural Rubber, Enhancing Operational Safety

Multiple technical sources confirm that DCBS provides better scorch resistance and operational safety compared to the closely related sulfenamide accelerator DIBS (N,N-diisopropyl-2-benzothiazolesulfenamide), specifically in natural rubber compounds [1]. While both have similar cure rates at vulcanization temperatures, DCBS offers a distinct advantage in processing safety [2].

Scorch Resistance Natural Rubber Processing Safety Sulfenamide Accelerators

Key Industrial Applications for N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) Based on Differential Performance Evidence


Thick-Section Molded Rubber Articles and High-Temperature Processing

The combination of the longest scorch time and slowest cure rate among sulfenamide accelerators [1] makes DCBS the ideal choice for vulcanizing thick cross-section molded goods, such as shock absorbers, engine mounts, and large industrial belts. Its superior scorch safety prevents premature curing during the long, high-temperature molding cycles required for these parts [2].

Steel Cord Adhesion Compounds for Tires and Conveyor Belts

DCBS is specifically recommended for steel skim compounds due to its ability to enhance adhesion between rubber and brass-coated steel cords [1]. Its slow cure rate allows for optimal wetting and bonding before the onset of crosslinking, a critical factor for the long-term durability and performance of radial tires and heavy-duty conveyor belts [2].

Complex Rubber Parts Requiring Long Flow Times and Complete Mold Filling

The extended flow time provided by DCBS's extremely delayed onset of cure is essential for manufacturing intricately shaped molded rubber goods [1]. Its slow curing ensures the rubber compound fully fills complex mold cavities and knits together properly before crosslinking, minimizing defects like flow marks and incomplete filling, which is crucial for parts like automotive weather seals and complex gaskets [2].

High-Performance Tire Components (Bead and Sidewall Compounds)

Research confirms that DCBS provides a unique balance of processing safety and cure profile that is difficult to match with other accelerators in tire components [1]. Its superior scorch resistance is critical for maintaining compound integrity during the high-temperature extrusion and calendaring processes used in tire manufacturing. Direct substitution with CBS or TBBS leads to a drastic reduction in scorch time and processing safety, demonstrating the irreplaceable role of DCBS in this demanding application [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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